molecular formula C11H9BrO3 B6239325 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one CAS No. 1210038-76-8

2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one

Cat. No. B6239325
CAS RN: 1210038-76-8
M. Wt: 269.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran ring, a bromine atom, and a methoxy group . The empirical formula is C11H9BrO3 and the molecular weight is 269.09 .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid . The empirical formula is C11H9BrO3 and the molecular weight is 269.09 .

Scientific Research Applications

2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one has been studied extensively for its potential to treat a variety of diseases and conditions. It has been investigated for its potential to treat cancer, inflammation, and neurological disorders. In particular, it has been studied for its potential to inhibit the growth of certain types of cancer cells, such as breast cancer, ovarian cancer, and prostate cancer. It has also been studied for its potential to reduce inflammation and to protect against neurological damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, such as powders and solutions. Additionally, it is relatively stable and has a relatively low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and has a low solubility in organic solvents. In addition, it is not very stable at high temperatures and is susceptible to oxidation.

Future Directions

The potential applications of 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one are numerous and far-reaching. Future research should focus on further exploring its potential to treat cancer, inflammation, and neurological disorders. Additionally, further research should explore its potential to act as an antioxidant and to protect against oxidative stress. Furthermore, further research should explore its potential to be used as a drug delivery system for other drugs and compounds. Finally, further research should explore its potential to be used in combination with other drugs and compounds to treat a variety of diseases and conditions.

Synthesis Methods

2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one can be synthesized in a three-step process. The first step involves the reaction of 7-methoxy-1-benzofuran-2-yl bromide with 1-bromo-2-propanone in the presence of a base, such as sodium hydroxide. This reaction produces this compound. The second step involves the reaction of this compound with an aldehyde, such as formaldehyde, to produce 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-ol. The third and final step involves the dehydration of this alcohol to produce the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one involves the bromination of 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one.", "Starting Materials": [ "1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "To a solution of 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one in acetic acid, add bromine dropwise with stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Add hydrogen peroxide to the reaction mixture and stir for an additional 30 minutes.", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Purify the product by column chromatography to obtain 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one." ] }

CAS RN

1210038-76-8

Molecular Formula

C11H9BrO3

Molecular Weight

269.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.